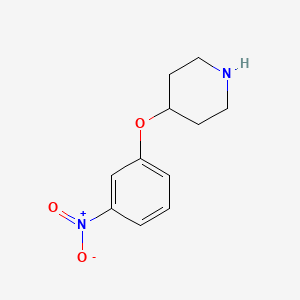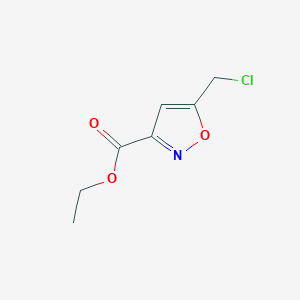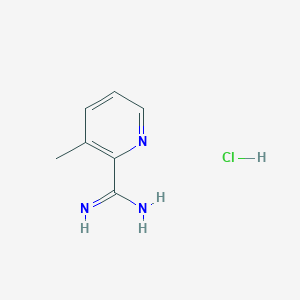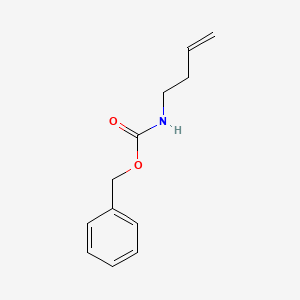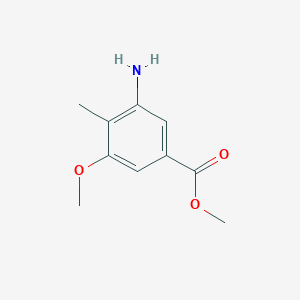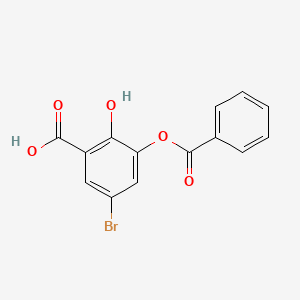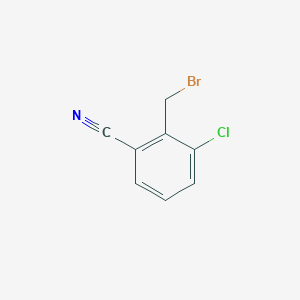
2-(Bromomethyl)-3-chlorobenzonitrile
Übersicht
Beschreibung
2-(Bromomethyl)-3-chlorobenzonitrile is a halogenated aromatic nitrile compound that contains both bromine and chlorine substituents attached to a benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and in various coupling reactions.
Synthesis Analysis
The synthesis of halogenated nitriles, similar to 2-(Bromomethyl)-3-chlorobenzonitrile, can be achieved through various methods. For instance, an efficient synthesis of related compounds, such as 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, has been developed through tandem reactions involving gem-dibromo(chloro)vinyl anilines and diselenides or disulfides under transition-metal-free conditions . Although not directly synthesizing the compound , this method provides insight into the potential synthetic routes that could be adapted for 2-(Bromomethyl)-3-chlorobenzonitrile.
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles has been extensively studied. For example, the crystal structure of a related compound, N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, shows that chlorophenyl rings are inclined at about 60° to the naphthoquinone ring system, with chlorine substituents adopting an anti conformation to reduce electronic repulsion . Similarly, the structures of o-chloro- and o-bromobenzonitrile have been analyzed, revealing pseudosymmetry and weak intermolecular interactions . These studies suggest that 2-(Bromomethyl)-3-chlorobenzonitrile would also exhibit interesting structural features due to the presence of halogen atoms.
Chemical Reactions Analysis
The reactivity of halogenated benzonitriles can be inferred from studies on similar compounds. For instance, bromocyanomethylation of carbonyl compounds has been achieved using dibromoacetonitrile and indium(I) bromide, indicating that bromine in the benzonitrile moiety can participate in coupling reactions . Additionally, the reactivity of the bromomethyl group in 3-bromomethyl-2-chloro-quinoline has been characterized, which may provide insights into the chemical behavior of the bromomethyl group in 2-(Bromomethyl)-3-chlorobenzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzonitrile isomers have been thoroughly investigated, revealing insights into intermolecular interactions such as CN···Cl contacts . The crystal packing and intermolecular forces in halogenated benzonitriles, such as 4-bromo-2,6-dichlorobenzonitrile, have been characterized, showing short distances between nitrogen and bromine atoms in adjacent molecules . These studies provide a foundation for understanding the physical and chemical properties of 2-(Bromomethyl)-3-chlorobenzonitrile, which are likely influenced by the presence of both bromine and chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Application in Polymer Research
- Summary of the Application: “2-(Bromomethyl)-3-chlorobenzonitrile” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application or Experimental Procedures: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) was synthesized using t-BuBP and methyl methacrylate via free-radical polymerization. RAFT-macro agent was acquired by reaction of PMMA-Br and potassium ethyl xanthogenate. By reacting RAFT-macro agent and styrene, block copolymers were obtained .
- Summary of the Results or Outcomes: The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Application in Thiol Bromomethylation
- Summary of the Application: “2-(Bromomethyl)-3-chlorobenzonitrile” can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Methods of Application or Experimental Procedures: A facile and highly efficient method for the bromomethylation of thiols has been developed, using paraformaldehyde and HBr/AcOH . The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Summary of the Results or Outcomes: The bromomethylation of thiols provides synthetically valuable chloromethylated intermediates (chloromethyl sulfides), which are typically prepared by condensation with bromochloromethane in basic media .
Application in Pesticide Production
- Summary of the Application: Bromomethane, also known as methyl bromide, is an organobromine compound with formula CH3Br. This colorless, odorless, nonflammable gas was used extensively as a pesticide until being phased out by most countries in the early 2000s .
- Summary of the Results or Outcomes: Despite its effectiveness as a pesticide, the use of methyl bromide has been largely discontinued due to environmental concerns .
Application in Medicinal Chemistry
- Summary of the Application: Boron-containing compounds, including those with bromomethyl groups, have been studied in medicinal chemistry. Despite initial concerns about potential toxicity, these compounds have been found to have various therapeutic applications .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific therapeutic application and the nature of the boron-containing compound. Typically, these compounds are synthesized in a laboratory setting and then tested for their therapeutic effects using various in vitro and in vivo models .
Application in pH Indicator Production
- Summary of the Application: Bromothymol blue, a compound that can be synthesized using bromomethyl groups, is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7) .
- Methods of Application or Experimental Procedures: Bromothymol blue is typically used in a solution form. When added to a substance, it changes color depending on the pH of the substance, allowing for a visual indication of the substance’s pH .
- Summary of the Results or Outcomes: The use of bromothymol blue as a pH indicator allows for quick and easy determination of the pH of a substance .
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications or reactions.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBRTAXRIKBTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566442 | |
| Record name | 2-(Bromomethyl)-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-chlorobenzonitrile | |
CAS RN |
77533-18-7 | |
| Record name | 2-(Bromomethyl)-3-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77533-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-3-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



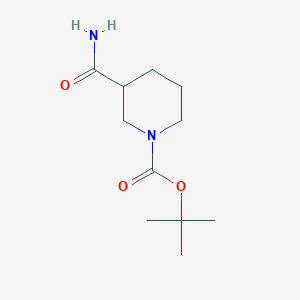

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)
